REACTION_CXSMILES
|
Br.[NH2:2][C:3]1[CH:8]=[C:7]([CH:9](Br)[C:10]([C:12]2[CH:17]=[CH:16][CH:15]=[C:14]([Cl:18])[CH:13]=2)=O)[CH:6]=[CH:5][N:4]=1.[C:20]([O:24][C:25]([N:27]1[CH2:32][CH2:31][CH:30]([C:33](=[S:35])[NH2:34])[CH2:29][CH2:28]1)=[O:26])([CH3:23])([CH3:22])[CH3:21].C(=O)([O-])O.[Na+]>CN(C)C=O>[C:20]([O:24][C:25]([N:27]1[CH2:32][CH2:31][CH:30]([C:33]2[S:35][C:9]([C:7]3[CH:6]=[CH:5][N:4]=[C:3]([NH2:2])[CH:8]=3)=[C:10]([C:12]3[CH:17]=[CH:16][CH:15]=[C:14]([Cl:18])[CH:13]=3)[N:34]=2)[CH2:29][CH2:28]1)=[O:26])([CH3:23])([CH3:21])[CH3:22] |f:0.1,3.4|
|
Name
|
|
Quantity
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2.74 g
|
Type
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reactant
|
Smiles
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Br.NC1=NC=CC(=C1)C(C(=O)C1=CC(=CC=C1)Cl)Br
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Name
|
|
Quantity
|
0 (± 1) mol
|
Type
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reactant
|
Smiles
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C(C)(C)(C)OC(=O)N1CCC(CC1)C(N)=S
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Name
|
|
Quantity
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50 mL
|
Type
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solvent
|
Smiles
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CN(C=O)C
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Name
|
|
Quantity
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0 (± 1) mol
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Type
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reactant
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Smiles
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C(O)([O-])=O.[Na+]
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Conditions are dynamic
|
1
|
Details
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See reaction.notes.procedure_details.
|
Type
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EXTRACTION
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Details
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extracted with ethyl acetate
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Type
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WASH
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Details
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The extracts were washed with water
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Type
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CUSTOM
|
Details
|
dried
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Type
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CONCENTRATION
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Details
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concentrated
|
Type
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CUSTOM
|
Details
|
The residue was purified by silica gel column chromatography (ethyl acetate)
|
Type
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CUSTOM
|
Details
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purified by column chromatography (filler: Chromatorex NH DM1020 (trade name, manufactured by Fuji Silysia Chemical Ltd.), ethyl acetate)
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Type
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CUSTOM
|
Details
|
The obtained crude
|
Type
|
CUSTOM
|
Details
|
crystalline was recrystallized from ethyl acetate-hexane
|
Name
|
|
Type
|
product
|
Smiles
|
C(C)(C)(C)OC(=O)N1CCC(CC1)C=1SC(=C(N1)C1=CC(=CC=C1)Cl)C1=CC(=NC=C1)N
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 1.94 g | |
YIELD: PERCENTYIELD | 50% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |